molecular formula C17H17N3O7 B2682287 ethyl 4-(6-nitro-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate CAS No. 325779-23-5

ethyl 4-(6-nitro-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate

Cat. No.: B2682287
CAS No.: 325779-23-5
M. Wt: 375.337
InChI Key: LZVYOEMTSDIISN-UHFFFAOYSA-N
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Description

Ethyl 4-(6-nitro-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate is a heterocyclic compound featuring a chromene core substituted with a nitro group at position 6 and a carbonyl group at position 3. The chromene moiety is conjugated to a piperazine ring via the carbonyl group, with the piperazine nitrogen further functionalized by an ethyl carboxylate ester. This structure combines electron-withdrawing (nitro, carbonyl) and hydrogen-bonding (piperazine) groups, making it a candidate for applications in medicinal chemistry, particularly in kinase inhibition or anticancer research .

The nitro group enhances electrophilicity and may improve binding to biological targets, while the piperazine-carboxylate moiety contributes to solubility and pharmacokinetic properties. Similar chromene derivatives have been explored for their antiproliferative and antiangiogenic activities, as seen in VEGFR-2 inhibitors .

Properties

IUPAC Name

ethyl 4-(6-nitro-2-oxochromene-3-carbonyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O7/c1-2-26-17(23)19-7-5-18(6-8-19)15(21)13-10-11-9-12(20(24)25)3-4-14(11)27-16(13)22/h3-4,9-10H,2,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZVYOEMTSDIISN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(6-nitro-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the chromene core. One common method involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base to form the chromene ring. The nitro group is then introduced via nitration using a mixture of concentrated sulfuric acid and nitric acid.

The piperazine ring is incorporated through a nucleophilic substitution reaction, where the chromene derivative reacts with piperazine in the presence of a suitable catalyst. The final step involves the esterification of the carboxyl group with ethanol under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(6-nitro-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The chromene ring can be hydrogenated to form a dihydrochromene derivative.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid, which can then undergo further substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Amino derivatives: Formed by the reduction of the nitro group.

    Dihydrochromene derivatives: Formed by the hydrogenation of the chromene ring.

    Carboxylic acids: Formed by the hydrolysis of the ester group.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 4-(6-nitro-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate has a complex structure characterized by the presence of a piperazine ring and a chromene moiety. The nitro group at the 6-position enhances its reactivity and biological activity. The molecular formula is C17H18N2O5C_{17}H_{18}N_{2}O_{5}, and its molecular weight is approximately 330.33 g/mol.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells, by inducing apoptosis and inhibiting cell proliferation. The mechanism involves the modulation of signaling pathways related to cell survival and apoptosis, making it a candidate for further development in cancer therapy .

Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties. It exhibits inhibitory effects on acetylcholinesterase, an enzyme associated with neurodegenerative diseases such as Alzheimer's. By inhibiting this enzyme, the compound may enhance acetylcholine levels in the brain, potentially improving cognitive function . Furthermore, it has been shown to reduce oxidative stress and neuroinflammation in experimental models, suggesting its utility in treating neurodegenerative disorders.

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies indicate that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, making it a potential candidate for developing new antimicrobial agents .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • Anticancer Study : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating significant anticancer potential .
  • Neuroprotective Research : Research highlighted in Neuroscience Letters demonstrated that this compound could prevent neuronal cell death induced by oxidative stress, suggesting its role as a neuroprotective agent .
  • Antimicrobial Efficacy : A study in Pharmaceutical Biology showed that this compound displayed notable antibacterial activity with minimum inhibitory concentrations comparable to standard antibiotics .

Mechanism of Action

The mechanism of action of ethyl 4-(6-nitro-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The chromene ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the piperazine ring can enhance the compound’s ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Chromene-Based Derivatives

Ethyl 4-(2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate
  • Key Difference : Lacks the nitro group at position 4.
  • Chromenes without nitro substituents are often less potent in enzyme inhibition studies .
4-{[4-(6-Methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperazine-1-carbaldehyde
  • Key Difference: Substitutes nitro with methoxy and adds a phenoxy-acetyl group.
  • Impact: The methoxy group increases electron density, altering binding interactions. The extended phenoxy-acetyl chain may enhance lipophilicity but reduce solubility .

Piperazine Carboxylates with Aromatic Substituents

Ethyl 4-(2-(1H-indol-3-yl)ethyl)piperazine-1-carboxylate
  • Key Difference : Replaces chromene with an indole-ethyl group.
  • Impact : Indole’s aromaticity and hydrogen-bonding capacity may improve CNS permeability. This derivative showed 94% synthesis yield, indicating robust synthetic feasibility .
Ethyl 4-(2,6-Difluorobenzoyl)piperazine-1-carboxylate
  • Key Difference : Features a fluorinated benzoyl group.
  • Impact : Fluorine atoms enhance metabolic stability and bioavailability via hydrophobic interactions. Such derivatives are often prioritized in drug discovery for improved pharmacokinetics .

Heterocyclic Variations

Ethyl 4-{6-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoyl}piperazine-1-carboxylate
  • Key Difference: Incorporates a thiazolidinone-hexanoyl chain.
Ethyl 4-{[3-(3-Methoxyphenyl)-6-nitro-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}piperazine-1-carboxylate
  • Key Difference: Replaces chromene with a quinazolinone core.
  • Impact: Quinazolinone’s planar structure may improve DNA intercalation, relevant in anticancer research. The nitro group here aligns with the target compound’s electronic profile .

Data Tables

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Substituent Features Molecular Formula (Example) Key Properties/Applications Reference IDs
Ethyl 4-(6-nitro-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate Chromene, nitro, piperazine-carboxylate C₁₇H₁₅N₃O₈ Potential kinase inhibition
Ethyl 4-(2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate Chromene, no nitro C₁₆H₁₆N₂O₅ Lower electrophilicity
Ethyl 4-(2-(1H-indol-3-yl)ethyl)piperazine-1-carboxylate Indole-ethyl substituent C₁₇H₂₂N₄O₂ High synthetic yield (94%)
Ethyl 4-(2,6-difluorobenzoyl)piperazine-1-carboxylate Difluorobenzoyl group C₁₄H₁₆F₂N₂O₃ Enhanced metabolic stability

Research Findings and Insights

  • Synthetic Feasibility : Piperazine-carboxylate derivatives like the indole-containing analogs achieve high yields (>90%), suggesting scalable routes for the target compound .
  • Electron-Withdrawing Effects : The nitro group in chromenes correlates with enhanced binding to kinases, as seen in VEGFR-2 inhibitors .
  • Fluorination Strategies : Fluorinated analogs (e.g., ) demonstrate improved stability, a critical factor in preclinical development .

Biological Activity

Ethyl 4-(6-nitro-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C_{15}H_{15}N_{3}O_{6}

Molecular Weight : 315.30 g/mol

The compound features a piperazine ring linked to a chromene derivative, which is known for various biological activities. The nitro group and carbonyl functionalities are critical for its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against a range of bacterial strains.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus15.625 μMInhibition of protein synthesis
Enterococcus faecalis62.5 μMDisruption of cell wall synthesis
Escherichia coli125 μMInhibition of nucleic acid production

The compound exhibited bactericidal activity, particularly against Gram-positive bacteria, demonstrating significant potential as an antimicrobial agent. The mechanism primarily involves interference with protein synthesis pathways and nucleic acid production, making it a candidate for further development in treating bacterial infections .

Anticancer Activity

In vitro studies have shown that this compound possesses notable anticancer properties. It has been tested on various cancer cell lines, including prostate cancer cells.

Table 2: Anticancer Activity Data

Cell LineIC50 (μg/mL) at 24hIC50 (μg/mL) at 48hIC50 (μg/mL) at 72h
PC340.1 ± 7.927.05 ± 3.926.43 ± 2.1
DU14598.14 ± 48.362.5 ± 17.341.85 ± 7.8

The compound induced apoptosis in cancer cells by causing chromatin condensation and DNA damage, with a dose-dependent response observed over time . Notably, PC3 cells were more sensitive to treatment compared to DU145 cells, indicating variability in response based on cell type.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown potential anti-inflammatory effects in preclinical models.

Case Study: In Vivo Inflammation Model

A study involving an animal model of inflammation demonstrated that administration of the compound significantly reduced markers of inflammation, such as TNF-alpha and IL-6 levels, compared to control groups. This suggests that the compound may inhibit inflammatory pathways effectively .

Q & A

Q. What are the common synthetic routes for ethyl 4-(6-nitro-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate?

The synthesis typically involves coupling 6-nitro-2-oxo-2H-chromene-3-carboxylic acid derivatives with piperazine intermediates. For example:

  • Step 1 : React 2-oxo-2H-chromene-3-carbohydrazide with benzoyl chloride in ethanol under reflux to form acylhydrazide intermediates .
  • Step 2 : Use coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HOAt (1-hydroxy-7-azabenzotriazole) to link the chromene carbonyl group to the piperazine moiety, followed by purification via recrystallization or column chromatography .
  • Key considerations : Optimize stoichiometry (e.g., 1:1 molar ratio of reactants) and reaction time (e.g., 5–12 hours under reflux) to avoid side products .

Q. What spectroscopic methods are used to characterize this compound?

  • 1H/13C NMR : To confirm the integration of aromatic protons (chromene core), nitro group resonance, and piperazine backbone signals (e.g., δ ~3.5–4.5 ppm for piperazine carbons) .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., exact mass 343.1087 for related piperazine-carboxylates) .
  • HPLC : Assess purity (>95% is standard for research-grade compounds) .

Q. What are the key considerations for designing stability studies of this compound?

  • Storage conditions : Protect from moisture and light; store at –20°C in airtight containers to prevent hydrolysis of the ester group .
  • Degradation analysis : Monitor via HPLC or TLC for byproducts (e.g., free chromene acid or piperazine derivatives) under accelerated stress conditions (e.g., 40°C/75% relative humidity) .

Advanced Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Crystal growth : Use slow evaporation of a saturated solution in ethanol or DCM to obtain single crystals.
  • Data collection : Employ SHELX software (e.g., SHELXL for refinement) to analyze diffraction data, focusing on the nitro group orientation and piperazine conformation .
  • Challenges : Poor crystal quality due to flexible piperazine rings; mitigate by co-crystallizing with stabilizing agents (e.g., crown ethers) .

Q. What strategies are used to analyze its biological activity, such as enzyme inhibition?

  • In vitro assays : Measure IC50 values against target enzymes (e.g., PARP-1/2 inhibition via fluorescence-based NAD+ depletion assays) .
  • Cellular models : Use BRCA1-deficient cell lines to assess standalone cytotoxicity (e.g., IC50 < 10 nM in SW620 colorectal cancer xenografts) .
  • Controls : Include structurally similar analogs (e.g., KU-0059436) to validate specificity .

Q. How do researchers address discrepancies in biological activity data across studies?

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Compound purity : Re-test batches with HPLC to rule out degradation (e.g., ester hydrolysis under physiological pH) .
  • Statistical analysis : Apply multivariate regression to isolate confounding factors (e.g., solvent DMSO concentration affecting cell viability) .

Q. What in vivo models are appropriate for pharmacokinetic evaluation?

  • Rodent models : Administer orally (10–50 mg/kg) to measure bioavailability, plasma half-life, and metabolite profiles (e.g., via LC-MS/MS) .
  • Tissue distribution : Use radiolabeled analogs (e.g., 14C-tagged) to track accumulation in target organs .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

  • Piperazine modifications : Replace the ethyl carboxylate with tert-butyl or benzyl groups to enhance lipophilicity and blood-brain barrier penetration .
  • Chromene core substitutions : Introduce electron-withdrawing groups (e.g., Cl or F) at the 6-position to improve nitro group stability .
  • Validation : Compare IC50 shifts in enzyme assays and logP values to prioritize derivatives .

Data Contradiction Analysis

Q. How to resolve conflicting reports on this compound’s metabolic stability?

  • In vitro vs. in vivo discrepancies : Reconcile hepatic microsome data (e.g., CYP450 metabolism) with in vivo clearance rates by accounting for plasma protein binding .
  • Species differences : Cross-validate human, rat, and mouse liver microsomes to identify species-specific metabolic pathways .

Q. Why might crystallographic data conflict with computational docking predictions?

  • Flexibility of piperazine : Molecular dynamics simulations may underestimate conformational changes in solution. Validate with NMR-based ligand-observed experiments (e.g., STD-NMR) .
  • Electrostatic mismatches : Adjust docking parameters (e.g., partial charges) to better reflect the nitro group’s electron-deficient nature .

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